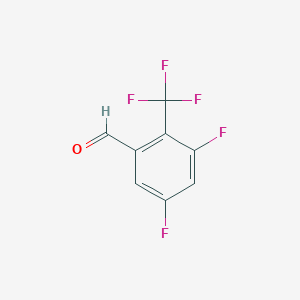![molecular formula C13H18N4O9 B14859872 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonomicin is a natural compound known for its antibiotic and anti-protozoal properties. It is derived from the fermentation of certain Streptomyces species. The compound has a complex structure, which includes a pyrrole ring and multiple functional groups, making it a versatile molecule in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
Malonomicin can be synthesized through fermentation methods involving Streptomyces species. The biosynthesis of malonomicin involves the incorporation of 2,3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid (presumably succinic acid), carbon dioxide, and serine . The fermentation process is carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of malonomicin typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate and purify malonomicin .
化学反应分析
Types of Reactions
Malonomicin undergoes several types of chemical reactions, including:
Oxidation: Malonomicin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in malonomicin.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups of malonomicin.
Common Reagents and Conditions
Common reagents used in the reactions of malonomicin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from the reactions of malonomicin include various oxidized and reduced derivatives, as well as substituted analogs. These products can have different biological activities and properties compared to the parent compound .
科学研究应用
Malonomicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthesis pathways.
Biology: Investigated for its antibiotic and anti-protozoal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Explored for its potential use in treating protozoal infections and as a lead compound for developing new drugs.
Industry: Utilized in the development of fungicidal applications to protect crops from fungal infections
作用机制
Malonomicin exerts its effects by targeting specific molecular pathways in microorganisms. It inhibits the growth of protozoa and bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved include inhibition of protein synthesis and disruption of cell membrane integrity .
相似化合物的比较
Similar Compounds
Vancomycin: Another antibiotic with a glycopeptide structure, used to treat severe bacterial infections.
Atovaquone: An antimalarial compound used in combination with proguanil to treat and prevent malaria.
Uniqueness
Malonomicin is unique due to its specific structure, which includes a pyrrole ring and multiple functional groups. This structure allows it to interact with a wide range of biological targets, making it a versatile compound in various applications. Its natural origin and complex biosynthesis pathway also distinguish it from other synthetic antibiotics and anti-protozoal agents .
属性
分子式 |
C13H18N4O9 |
|---|---|
分子量 |
374.30 g/mol |
IUPAC 名称 |
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid |
InChI |
InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26)/t4-,5?/m1/s1 |
InChI 键 |
IPQOAJQXCZEYLK-CNZKWPKMSA-N |
手性 SMILES |
C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)[C@@H](CO)N)O)N |
规范 SMILES |
C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


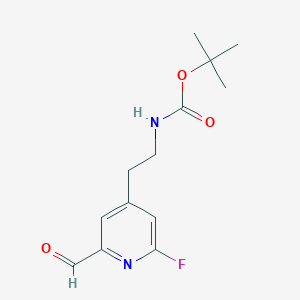
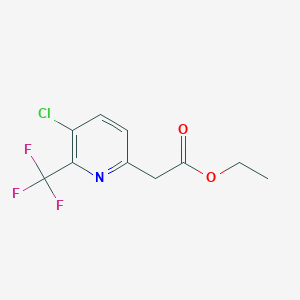
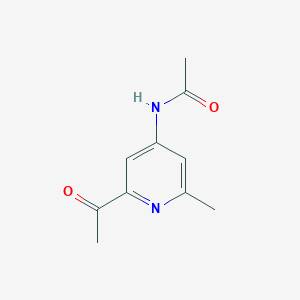
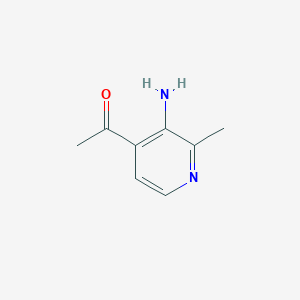
![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
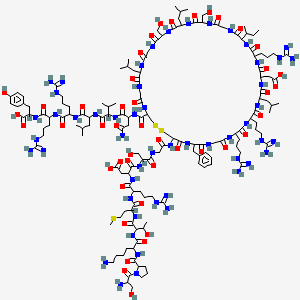
![(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid](/img/structure/B14859830.png)
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
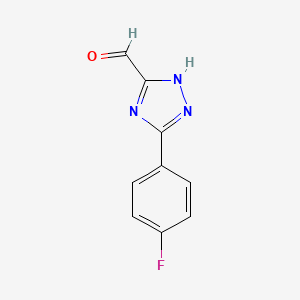
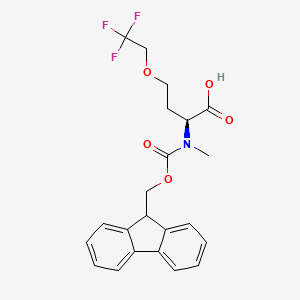
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)
